Superior Synthetic Scalability: 13-Step to 7-Step Route Optimization
The synthesis of advanced NIK inhibitors incorporating the 2-azabicyclo[3.1.0]hexan-3-one scaffold was successfully streamlined from an initial 13-step linear sequence to only 7 steps through the implementation of a catalytic, enantioselective C–H activation step . This represents a 46% reduction in the number of synthetic operations required to access the final inhibitor, enabling the production of multigram quantities of the desired NIK inhibitor for in vivo profiling .
| Evidence Dimension | Number of linear synthetic steps to final NIK inhibitor |
|---|---|
| Target Compound Data | 7 linear steps |
| Comparator Or Baseline | Initial synthetic route: 13 linear steps |
| Quantified Difference | 46% reduction (6 steps eliminated) |
| Conditions | Catalytic, enantioselective C–H activation; lactam oxidation procedure avoiding peroxides on scale |
Why This Matters
This directly impacts procurement decisions by demonstrating that this scaffold enables a more efficient and scalable route to advanced NIK inhibitors, reducing both time and cost for medicinal chemistry campaigns.
